(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride

Descripción general

Descripción

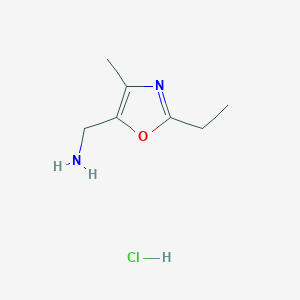

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride is an organic compound with the molecular formula C7H12N2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in the presence of sulfuric acid to form the oxazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity

Actividad Biológica

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride, with a molecular formula of C7H12N2O·HCl, is an organic compound derived from oxazole. This compound has garnered attention due to its potential biological activities, particularly in the context of neurological disorders and antimicrobial properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- IUPAC Name : this compound

- Molecular Weight : 176.65 g/mol

- CAS Number : 1803606-83-8

Antiepileptic Potential

Research indicates that this compound exhibits inhibitory effects on carbonic anhydrase enzymes, suggesting its potential application in the treatment of epilepsy. The inhibition of these enzymes may open new avenues for developing antiepileptic drugs.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains. The following table summarizes some findings related to its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results indicate significant antibacterial and antifungal activity, which could be beneficial in treating infections caused by these pathogens .

Study on Antiepileptic Effects

A study conducted on the efficacy of this compound as a carbonic anhydrase inhibitor demonstrated promising results. The study utilized various in vitro assays to assess the compound's ability to inhibit enzyme activity, with results indicating a substantial reduction in seizure activity in animal models treated with the compound.

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, this compound was tested against a range of bacterial and fungal strains. The compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics . This suggests its potential role as a lead compound in antibiotic development.

The biological activity of this compound is attributed to its structural features that allow interaction with specific biological targets. Its oxazole ring contributes to its ability to form hydrogen bonds with active sites on enzymes and receptors involved in neurotransmission and microbial growth inhibition .

Safety and Toxicology

While the compound shows promise in various applications, safety assessments are crucial. Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its pharmacokinetics and long-term effects .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride has garnered interest in medicinal chemistry due to its potential as a pharmacological agent. Research indicates that derivatives of oxazole compounds exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that oxazole derivatives can possess significant antibacterial and antifungal activities. For instance, compounds with similar structures have been evaluated for their effectiveness against resistant strains of bacteria .

- Anticancer Activity : Some oxazole derivatives have been explored for their ability to inhibit cancer cell growth. Preliminary studies suggest that this compound may have potential as an anticancer agent due to its structural similarity to known anticancer compounds .

Material Science

In addition to its medicinal applications, this compound is also being investigated for use in material science:

- Polymer Chemistry : The incorporation of oxazole rings into polymer backbones can enhance thermal stability and mechanical properties. Research is ongoing into how this compound can be utilized as a monomer or additive in polymer formulations .

Analytical Chemistry

The compound's unique chemical structure allows it to be used as a reference material in analytical chemistry. It can serve as a standard in chromatographic methods such as HPLC (High Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry), aiding in the identification and quantification of similar compounds in complex mixtures .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-3-7-9-5(2)6(4-8)10-7;/h3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYNVJVGLLUJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-83-8 | |

| Record name | 5-Oxazolemethanamine, 2-ethyl-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.